Methylionene

Catalog No.
S1534356
CAS No.
31197-54-3
M.F
C14H20
M. Wt
188.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylionene

CAS Number

31197-54-3

Product Name

Methylionene

IUPAC Name

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

InChI

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

FXJRXZWVNPHANR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C

Applications in Fragrance Research and Development:

Methylionone, also known as alpha-isomethyl ionone, is primarily used in the fragrance industry for its pleasant floral scent, resembling violets and raspberries. However, due to its potential for skin sensitization, its use is regulated by the International Fragrance Association (IFRA) .

Despite these limitations, methylionone remains a valuable tool in research and development for perfumers. Its chemical structure and odor profile serve as a reference point for understanding how different functional groups contribute to specific olfactory properties. Additionally, researchers use methylionone as a starting material for synthesizing novel fragrance molecules with desired characteristics [].

Studies on Skin Sensitization:

Several scientific studies have investigated the potential of methylionone to cause skin sensitization. These studies, conducted using various methods like the local lymph node assay (LLNA) and human repeat insult patch test (HRIPT), have established that methylionone can indeed induce allergic reactions in some individuals [, ].

The findings from these studies have informed safety regulations and consumer product labeling practices. Regulatory bodies like the European Union have classified methylionone as a potential skin sensitizer, requiring specific labeling and concentration restrictions in cosmetic products [].

Research on Environmental Fate and Biodegradation:

Methylionone's presence in the environment has also been a subject of scientific research. Studies have focused on understanding its behavior in various environmental compartments, such as soil, water, and air. These studies have shown that methylionone can undergo biodegradation by microorganisms, although the rate of degradation can vary depending on environmental conditions [].

Methylionene is a chemical compound classified as a bicyclic monoterpene, which is characterized by its unique structure and properties. It is derived from the natural metabolism of certain plants and is primarily known for its aromatic qualities. Methylionene exists in various isomeric forms, each exhibiting distinct physical and chemical properties. The compound's structure typically includes a cyclohexene ring with a methyl group attached, contributing to its volatility and fragrance.

Typical of terpenes, including:

  • Oxidation: Methylionene can undergo oxidation to form various oxygenated products, such as alcohols and ketones, depending on the conditions and catalysts used.
  • Polymerization: Under specific conditions, methylionene can polymerize to form larger oligomers or polymers, which are often utilized in industrial applications.
  • Electrophilic Addition: The double bond in methylionene makes it susceptible to electrophilic addition reactions, leading to the formation of more complex organic compounds.

Methylionene exhibits notable biological activity, particularly in the context of plant biology and potential therapeutic applications. Some key points include:

  • Antimicrobial Properties: Research suggests that methylionene has antimicrobial effects, making it a candidate for use in natural preservatives or antimicrobial agents.
  • Insecticidal Activity: Certain isomers of methylionene have been shown to possess insecticidal properties, providing a basis for its use in pest control formulations.

Methylionene can be synthesized through various methods:

  • Natural Extraction: It can be extracted from essential oils of plants such as eucalyptus and mint, where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis often involves starting materials like isoprene or other terpenes, utilizing catalytic processes to achieve the desired structure.

Methylionene finds applications across several industries:

  • Fragrance Industry: Due to its pleasant aroma, methylionene is commonly used in perfumes and scented products.
  • Food Industry: It may be employed as a flavoring agent due to its aromatic qualities.
  • Agriculture: Its insecticidal properties make it valuable in developing natural pesticides.

Studies on methylionene interactions focus on its reactivity with biological molecules and other chemicals. Key findings include:

  • Reactivity with Proteins: Methylionene can interact with amino acids and proteins, potentially altering their structure and function.
  • Synergistic Effects: When combined with other natural compounds, methylionene may enhance the efficacy of antimicrobial or insecticidal formulations.

Methylionene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
LimoneneMonoterpeneCommonly used in cleaning products; citrus scent
PineneMonoterpeneFound in pine resin; known for anti-inflammatory effects
CamphorBicyclic monoterpeneUsed in medicinal applications; strong aroma

Uniqueness of Methylionene

Methylionene's uniqueness lies in its specific structural configuration and the range of biological activities it exhibits. Unlike limonene and pinene, which are more widely studied for their industrial applications, methylionene's potential as an antimicrobial agent and its distinct aromatic profile set it apart within the class of terpenes.

XLogP3

4.9

Appearance

Oil

Other CAS

31197-54-3

Dates

Modify: 2023-08-15

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